Methyl 3-chloropyrazine-2-carboxylate
Overview
Description
Synthesis Analysis
Synthesis of related pyrazine compounds involves strategic reactions under controlled conditions. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, highlighting the versatility of pyrazine derivatives in synthesis protocols (Achutha et al., 2017).
Molecular Structure Analysis
The crystal and molecular structure analysis, including Hirshfeld surface analysis, provides insights into the nature of molecular interactions within these compounds. The structural stability is often contributed to by intramolecular hydrogen bonds and π-π interactions, which are crucial for understanding the chemical behavior of methyl 3-chloropyrazine-2-carboxylate derivatives (Achutha et al., 2017).
Chemical Reactions and Properties
Pyrazine derivatives undergo various chemical reactions, offering a broad scope for chemical synthesis. For instance, the reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation showcases the regioselective synthesis capabilities of these compounds, resulting in ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high yields (Machado et al., 2011).
Scientific Research Applications
1. Use in the Synthesis of Novel Fungicides
- Application Summary: Methyl 3-chloropyrazine-2-carboxylate is used in the synthesis of a novel fungicide, pyraziflumid . This fungicide is characterized by the 3-(trifluoromethyl)pyrazine-2-carboxamide group and shows high fungicidal activities against a broad spectrum of plant diseases .
- Methods of Application: The synthesis involves a slurry mixture of methyl 3-chloropyrazine-2-carboxylate and copper (I) iodide in dimethylformamide (DMF) and toluene .
- Results or Outcomes: The fungicidal performance of the series led to the identification of pyraziflumid, which could control a wide range of plant diseases .
2. Synthesis of Novel Pyrazinamide Derivatives
- Application Summary: Methyl 3-chloropyrazine-2-carboxylate is used in the synthesis of novel pyrazinamide derivatives . These derivatives have potential antimicrobial properties .
3. Use in Free-Radical Alkoxycarbonylation
- Application Summary: Methyl 3-chloropyrazine-2-carboxylate can be used in free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . This method is useful for the introduction of ester functionalities into such systems .
4. Synthesis of Novel Pyrazinamide Derivatives
- Application Summary: Methyl 3-chloropyrazine-2-carboxylate is used in the synthesis of novel pyrazinamide derivatives . These derivatives have potential antimicrobial properties .
- Methods of Application: The synthesis involves the starting compound 3-chloropyrazine-2-carboxamide and its amino-dehalogenation reactions with variously substituted benzylamines .
5. Use in Free-Radical Alkoxycarbonylation
- Application Summary: Methyl 3-chloropyrazine-2-carboxylate can be used in free-radical alkoxycarbonylation of protonated pi-deficient hetarenes . This method is useful for the introduction of ester functionalities into such systems .
6. Use as a Reference Standard
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-chloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOFWYPCZOGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364061 | |
Record name | Methyl 3-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloropyrazine-2-carboxylate | |
CAS RN |
27825-21-4 | |
Record name | 2-Pyrazinecarboxylic acid, 3-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27825-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Chloropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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